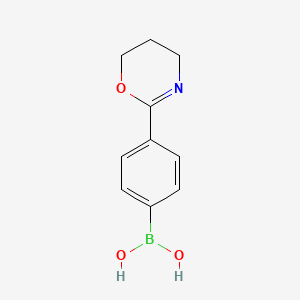

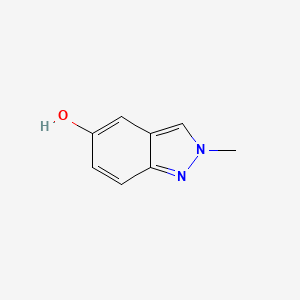

(S)-(1,4-Dioxan-2-il)metanol

Descripción general

Descripción

Methanol, also known as CH3OH, methyl alcohol, hydroxymethane, wood alcohol, or carbinol, is a widely used basic raw material . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio .

Synthesis Analysis

Methanol synthesis has been extensively studied, with traditional catalysts such as different types of zeolites being used . More recently, a new generation of catalysts has emerged to carry out this transformation with higher conversion and selectivity, and more importantly, under mild temperature and pressure conditions .

Molecular Structure Analysis

Methanol has a molecular weight of 32.0419. Its IUPAC Standard InChI is InChI=1S/CH4O/c1-2/h2H,1H3 .

Chemical Reactions Analysis

The methanol yield is most sensitive to temperature followed by pressure, CO2/CO, and H2/(CO + CO2) molar ratios . The optimized values of methanol yield obtained were 92.72% and 45.35%, respectively, achieved at 473 K, 9 MPa .

Physical And Chemical Properties Analysis

Methanol is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio . It acts, due to its polarity, as a solvent for many inorganic salts . The flammability of methanol (flash point 12.2 °C, ignition temperature 470 °C) can cause safety problems .

Aplicaciones Científicas De Investigación

Farmacéutica

En la industria farmacéutica, (S)-(1,4-Dioxan-2-il)metanol se utiliza para la síntesis de diversos fármacos. Su estructura es clave en la formación de intermediarios quirales que son esenciales para los principios farmacéuticos activos (API). La quiralidad del compuesto es significativa en el diseño de fármacos, ya que puede influir en gran medida en la eficacia y el perfil de seguridad de los medicamentos .

Ciencia de materiales

This compound: encuentra su aplicación en la ciencia de materiales como precursor de polímeros especiales. Su incorporación en cadenas poliméricas puede impartir propiedades físicas únicas como flexibilidad, resistencia a la degradación y características de liberación controlada. Estos polímeros tienen aplicaciones potenciales en dispositivos biomédicos, recubrimientos y materiales que responden al medio ambiente .

Química analítica

En química analítica, This compound se puede utilizar como un estándar o compuesto de calibración en técnicas cromatográficas. Sus propiedades físicas y químicas bien definidas lo hacen adecuado para el desarrollo y la validación de métodos en cromatografía líquida de alto rendimiento (HPLC) y cromatografía de gases (GC) .

Bioquímica

This compound: juega un papel en la investigación bioquímica como sustrato para reacciones enzimáticas. Se puede utilizar para estudiar la especificidad y el mecanismo de acción de ciertas enzimas, particularmente las que participan en las vías metabólicas de los derivados de dioxano. La comprensión de estas reacciones puede conducir a avances en la ingeniería metabólica y la biología sintética .

Ciencia ambiental

En ciencia ambiental, This compound se explora por su potencial en los procesos de biorremediación. Su biodegradabilidad por microorganismos específicos puede aprovecharse para tratar y limpiar contaminantes ambientales. La investigación en esta área tiene como objetivo desarrollar métodos sostenibles para la desintoxicación de las corrientes de residuos industriales .

Safety and Hazards

Direcciones Futuras

Methanol is a promising electrochemical energy-conversion device due to its fast electrooxidation kinetics, alleviated corrosion, high volumetric energy density, potentially low cost, and easy storage and transportation . The transformation of methane to methanol has been extensively studied in the literature . The importance of methanol synthesis will increase, as the conversion of hydrogen to secondary energy carriers is crucial .

Propiedades

IUPAC Name |

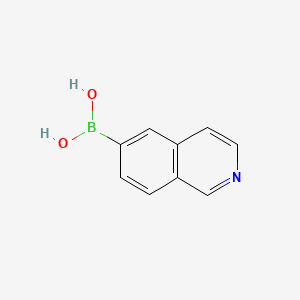

[(2S)-1,4-dioxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEPUAROFJSGJN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659048 | |

| Record name | [(2S)-1,4-Dioxan-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

406913-93-7 | |

| Record name | (2S)-1,4-Dioxane-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406913-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2S)-1,4-Dioxan-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(1,4-Dioxan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387028.png)